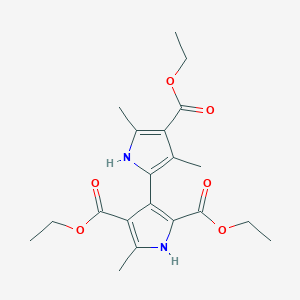![molecular formula C18H16O5 B12901327 1-[2-(4-Hydroxyphenyl)-4,6-dimethoxy-1-benzofuran-3-yl]ethan-1-one CAS No. 919116-99-7](/img/structure/B12901327.png)
1-[2-(4-Hydroxyphenyl)-4,6-dimethoxy-1-benzofuran-3-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4-Hydroxyphenyl)-4,6-dimethoxybenzofuran-3-yl)ethanone is a complex organic compound with a unique structure that includes a benzofuran ring substituted with hydroxy and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Hydroxyphenyl)-4,6-dimethoxybenzofuran-3-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-hydroxyacetophenone with appropriate benzofuran derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(4-Hydroxyphenyl)-4,6-dimethoxybenzofuran-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(2-(4-Hydroxyphenyl)-4,6-dimethoxybenzofuran-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-(4-Hydroxyphenyl)-4,6-dimethoxybenzofuran-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, altering gene expression, or interacting with cellular receptors. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Hydroxy-4-methoxyphenyl)ethanone: This compound shares structural similarities but lacks the benzofuran ring.
1-(2-Hydroxyphenyl)ethanone: Similar in structure but with fewer methoxy groups.
1-(4-Hydroxyphenyl)ethanone: Lacks the benzofuran ring and additional methoxy groups.
Uniqueness
1-(2-(4-Hydroxyphenyl)-4,6-dimethoxybenzofuran-3-yl)ethanone is unique due to its specific substitution pattern and the presence of the benzofuran ring, which imparts distinct chemical and biological properties.
This detailed article provides a comprehensive overview of 1-(2-(4-Hydroxyphenyl)-4,6-dimethoxybenzofuran-3-yl)ethanone, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
919116-99-7 |
|---|---|
Fórmula molecular |
C18H16O5 |
Peso molecular |
312.3 g/mol |
Nombre IUPAC |
1-[2-(4-hydroxyphenyl)-4,6-dimethoxy-1-benzofuran-3-yl]ethanone |
InChI |
InChI=1S/C18H16O5/c1-10(19)16-17-14(22-3)8-13(21-2)9-15(17)23-18(16)11-4-6-12(20)7-5-11/h4-9,20H,1-3H3 |
Clave InChI |
QSZMHPCJQNVHGC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(OC2=C1C(=CC(=C2)OC)OC)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5(2H)-Isoxazolone, 3-(4-chlorophenyl)-4-[(dimethylamino)methyl]-](/img/structure/B12901272.png)
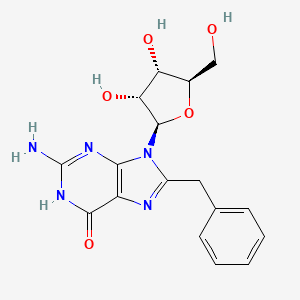
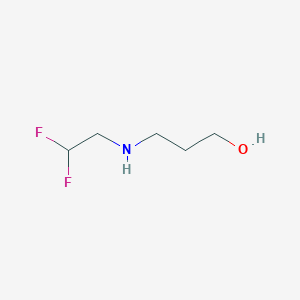
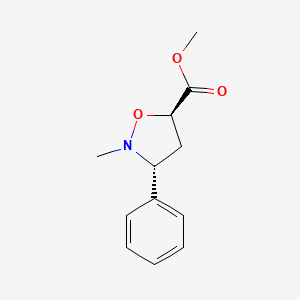
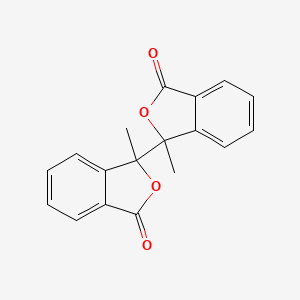
![5'-S-[(Methylsulfanyl)methyl]-5'-thioadenosine](/img/structure/B12901301.png)
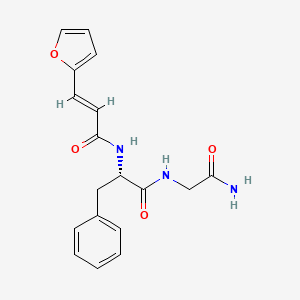
![N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-7-chloroquinolin-4-amine](/img/structure/B12901311.png)

